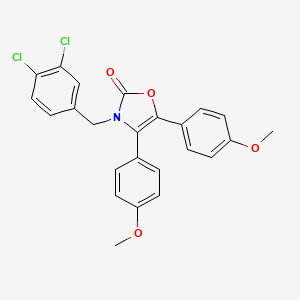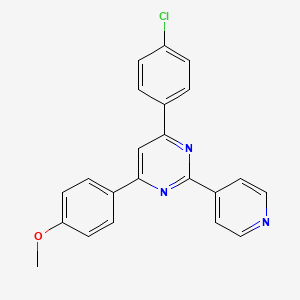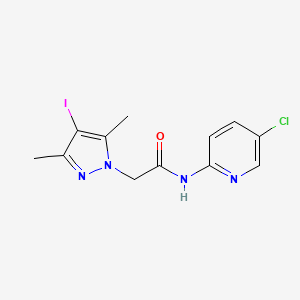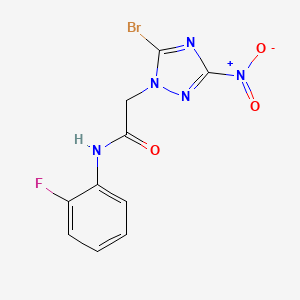![molecular formula C14H21Cl2N7O3 B14944595 2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE is a complex organic compound that features a triazine ring substituted with morpholine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE typically involves the selective and sequential palladium-catalyzed cross-coupling reactions. The starting material, 4,6-dichloro-2-(4-morpholinyl)pyrimidine, undergoes a series of reactions with triorganoindium reagents to achieve the desired substitution at the C-4 and C-6 positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The triazine ring and morpholine groups can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, triorganoindium reagents, and various solvents such as methanol and water. Reaction conditions typically involve controlled temperatures and reaction times to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction reactions can modify the functional groups on the triazine ring and morpholine groups .
科学研究应用
2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other bioactive molecules.
Medicine: The compound may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and proteins. The triazine ring and morpholine groups can form specific interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-(4-morpholinyl)pyrimidine: A precursor in the synthesis of the target compound.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine:
Uniqueness
2,2-DICHLORO-N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE is unique due to its specific substitution pattern on the triazine ring and the presence of morpholine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C14H21Cl2N7O3 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC 名称 |
2,2-dichloro-N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylacetohydrazide |
InChI |
InChI=1S/C14H21Cl2N7O3/c1-21(20-11(24)10(15)16)12-17-13(22-2-6-25-7-3-22)19-14(18-12)23-4-8-26-9-5-23/h10H,2-9H2,1H3,(H,20,24) |
InChI 键 |
BUPGZBIISSJERV-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)NC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone](/img/structure/B14944513.png)
![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile](/img/structure/B14944544.png)
![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)

![2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide](/img/structure/B14944561.png)



![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)
![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)

